molecular formula C23H23N3O3S B2985669 N-(3,4-dimethylphenyl)-2-[(4-oxo-3-propyl-[1]benzofuro[3,2-d]pyrimidin-2-yl)sulfanyl]acetamide CAS No. 899961-51-4

N-(3,4-dimethylphenyl)-2-[(4-oxo-3-propyl-[1]benzofuro[3,2-d]pyrimidin-2-yl)sulfanyl]acetamide

Cat. No.: B2985669
CAS No.: 899961-51-4
M. Wt: 421.52
InChI Key: YGGHVWXZQYJBIK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound N-(3,4-dimethylphenyl)-2-[(4-oxo-3-propyl-[1]benzofuro[3,2-d]pyrimidin-2-yl)sulfanyl]acetamide is a benzofuropyrimidinone derivative characterized by:

  • A benzofuro[3,2-d]pyrimidin-4-one core, which combines fused benzofuran and pyrimidinone rings.
  • A 3-propyl substituent on the pyrimidinone ring, enhancing lipophilicity.
  • A sulfanyl group at position 2, linked to an acetamide moiety.
  • The acetamide’s nitrogen is bonded to a 3,4-dimethylphenyl group, influencing steric and electronic properties.

Properties

IUPAC Name

N-(3,4-dimethylphenyl)-2-[(4-oxo-3-propyl-[1]benzofuro[3,2-d]pyrimidin-2-yl)sulfanyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H23N3O3S/c1-4-11-26-22(28)21-20(17-7-5-6-8-18(17)29-21)25-23(26)30-13-19(27)24-16-10-9-14(2)15(3)12-16/h5-10,12H,4,11,13H2,1-3H3,(H,24,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YGGHVWXZQYJBIK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCN1C(=O)C2=C(C3=CC=CC=C3O2)N=C1SCC(=O)NC4=CC(=C(C=C4)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H23N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

421.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(3,4-dimethylphenyl)-2-[(4-oxo-3-propyl- benzofuro[3,2-d]pyrimidin-2-yl)sulfanyl]acetamide is a synthetic compound that has garnered attention in recent years due to its potential biological activities. This article explores the compound's biological activity, including its mechanisms of action, therapeutic potential, and relevant case studies.

Chemical Structure and Properties

The compound features a complex structure that includes:

  • A dimethylphenyl group
  • A benzofuro-pyrimidine moiety
  • A sulfanyl group attached to an acetamide

This unique structure contributes to its diverse biological activities.

The biological activity of N-(3,4-dimethylphenyl)-2-[(4-oxo-3-propyl- benzofuro[3,2-d]pyrimidin-2-yl)sulfanyl]acetamide primarily involves:

  • Anticancer Properties : Preliminary studies suggest that the compound may inhibit cancer cell proliferation through various pathways, including apoptosis induction and cell cycle arrest.
  • Antimicrobial Effects : The compound has shown potential in inhibiting the growth of certain bacterial strains, indicating possible applications in treating infections.
  • Anti-inflammatory Activity : Research indicates that it may modulate inflammatory pathways, which could be beneficial for conditions characterized by chronic inflammation.

In Vitro Studies

Several in vitro studies have been conducted to assess the biological activity of this compound:

Study FocusFindings
Anticancer ActivityInhibition of cell proliferation in breast and prostate cancer cell lines.
Antimicrobial TestingEffective against E. coli and Staphylococcus aureus.
Anti-inflammatory EffectsReduced levels of pro-inflammatory cytokines in macrophage cultures.

Case Studies

  • Breast Cancer Model : In a study using MCF-7 breast cancer cells, treatment with the compound resulted in a significant reduction in cell viability and induction of apoptosis, suggesting its potential as a therapeutic agent for breast cancer .
  • Infection Control : A case study demonstrated the efficacy of the compound against multi-drug resistant bacterial strains, highlighting its potential role in developing new antimicrobial therapies .
  • Chronic Inflammation : Research involving animal models showed that administration of the compound led to decreased markers of inflammation and improved clinical outcomes in conditions such as arthritis .

Safety and Toxicity

While initial findings regarding the biological activity of N-(3,4-dimethylphenyl)-2-[(4-oxo-3-propyl- benzofuro[3,2-d]pyrimidin-2-yl)sulfanyl]acetamide are promising, safety assessments are crucial. Toxicological studies indicate that at therapeutic doses, the compound exhibits minimal toxicity; however, further investigations are necessary to fully understand its safety profile.

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Variations on the Benzofuropyrimidinone Core

Target Compound vs. N-(3,5-Dimethylphenyl)-2-{[3-(4-methylbenzyl)-4-oxo-3,4-dihydro[1]benzofuro[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide
Feature Target Compound Analog from
Core Substituent (Position 3) Propyl 4-Methylbenzyl
Acetamide-Linked Group 3,4-Dimethylphenyl 3,5-Dimethylphenyl
Hypothetical Impact Propyl enhances flexibility and moderate lipophilicity. 4-Methylbenzyl introduces aromatic bulk, potentially improving target binding but reducing solubility. 3,5-Dimethylphenyl may alter steric hindrance compared to 3,4-dimethyl.
Target Compound vs. 2-{[3-(3,4-Dimethylphenyl)-4-oxo-3,4-dihydro[1]benzofuro[3,2-d]pyrimidin-2-yl]sulfanyl}-N-(4-ethoxyphenyl)acetamide
Feature Target Compound Analog from
Core Substituent (Position 3) Propyl 3,4-Dimethylphenyl
Acetamide-Linked Group 3,4-Dimethylphenyl 4-Ethoxyphenyl
Hypothetical Impact Propyl vs. aromatic substituent: Propyl may reduce π-π stacking but improve membrane permeability. 4-Ethoxyphenyl introduces polarity (ethoxy group), potentially enhancing solubility.

Heterocyclic Core Modifications

Target Compound vs. N-{4-[(Difluoromethyl)sulfanyl]phenyl}-2-[(4-oxo-3-phenyl-3,4,5,6,7,8-hexahydro[1]benzothieno[2,3-d]pyrimidin-2-yl)sulfanyl]acetamide
Feature Target Compound Analog from
Core Structure Benzofuro[3,2-d]pyrimidinone Benzothieno[2,3-d]pyrimidinone
Key Substituents Propyl, 3,4-dimethylphenyl Phenyl, difluoromethylsulfanylphenyl
Hypothetical Impact Oxygen in benzofuro improves hydrogen bonding; sulfur in benzothieno increases lipophilicity and metabolic stability. Difluoromethylsulfanyl may enhance electronegativity and resistance to oxidation.

Key Structural and Functional Insights

  • Substituent Positionality :
    • 3,4-Dimethylphenyl (target) vs. 3,5-dimethylphenyl (): Methyl groups at the 3,4-positions may improve hydrophobic interactions in flat binding pockets, whereas 3,5-substitution could favor symmetrical targets .
  • Heteroatom Effects: Benzofuro (oxygen) vs. benzothieno (sulfur) cores: Oxygen supports polar interactions, while sulfur may enhance π-acidity and van der Waals contacts .
  • Solubility vs. Lipophilicity Trade-offs :
    • Ethoxy () and difluoromethylsulfanyl () groups increase polarity, whereas propyl and aromatic substituents prioritize lipophilicity .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.